Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate

説明

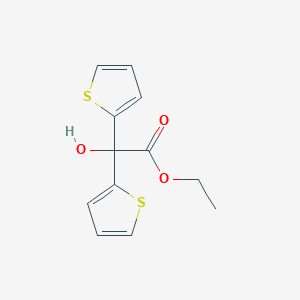

Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate is a thiophene analog of glycolic acid. This compound is characterized by its molecular formula C12H12O3S2 and a molecular weight of 268.35 g/mol . It is known for its unique structure, which includes two thiophene rings, making it a valuable compound in various synthetic preparations .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate typically involves the reaction of 2-thienyllithium with ethyl thiophene-2-glyoxylate . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and consistency of the product .

化学反応の分析

Types of Reactions: Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the thiophene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C12H12O3S2

- Molecular Weight : 268.35 g/mol

- CAS Number : 28569-88-2

The compound features two thiophene rings attached to a central carbon that also bears a hydroxyl group and an acetate moiety. This unique structure enhances its reactivity and potential interactions with biological systems.

Chemical Synthesis and Research Applications

Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : The compound is utilized in the development of more complex organic molecules, acting as an intermediate in various chemical reactions .

- Electrophilic Reactions : The thiophene rings allow for electrophilic and nucleophilic interactions, making it suitable for diverse chemical transformations.

Biological Applications

The biological relevance of this compound is underscored by its potential roles in medicinal chemistry:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activities, indicating that this compound may also possess such properties.

- Anti-inflammatory Effects : Research into related thiophene derivatives has shown promise in reducing inflammation, suggesting potential therapeutic uses for this compound.

Material Science

This compound is also significant in materials science:

- Organic Semiconductors : The compound's electronic properties make it suitable for use in the production of organic semiconductors and light-emitting diodes (OLEDs) .

- Advanced Materials Development : Its unique structure allows for the creation of conductive polymers and other advanced materials that can be applied in electronics and optoelectronics.

Case Study 1: Synthesis Methodology

A notable synthesis method involves the reaction of 2-thienyllithium with ethyl thiophene-2-glyoxylate. This method has been adapted for scalability while maintaining product integrity .

In studies assessing the biological activity of similar thiophene derivatives, compounds exhibiting structural similarities have demonstrated significant antimicrobial and anti-inflammatory effects. This suggests that this compound could be explored further for its pharmacological properties.

作用機序

The mechanism of action for Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate involves its interaction with various molecular targets. The thiophene rings play a crucial role in its reactivity, allowing it to participate in a range of chemical reactions. The pathways involved often include electrophilic and nucleophilic interactions, which are essential for its biological and chemical activities .

類似化合物との比較

Methyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.

2-Thiopheneacetic acid: Shares the thiophene ring but differs in its functional groups.

生物活性

Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate is a compound that has garnered interest in the fields of medicinal and organic chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two thiophene rings attached to a central carbon with a hydroxyl group and an ethyl acetate moiety. Its molecular formula is , with a molecular weight of approximately 268.35 g/mol. The thiophene rings contribute to its reactivity and potential interactions with various biological molecules, enhancing its bioavailability and activity in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through mechanisms such as:

- Electrophilic and Nucleophilic Interactions : The compound can act as both an electrophile and nucleophile, facilitating reactions with proteins and nucleic acids.

- Hydrogen Bonding and π-stacking : The thiophene moieties allow for π-stacking interactions with aromatic residues in target proteins, which is crucial for binding affinity.

Antimicrobial Activity

Research indicates that compounds with similar thiophene structures exhibit significant antimicrobial properties. This compound is hypothesized to possess similar activities based on structural analogies. Preliminary studies suggest potential efficacy against various pathogens, including bacteria and fungi .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Compound A | 0.22 | Inhibits cell wall synthesis |

| Compound B | 0.25 | Disrupts membrane integrity |

| This compound | TBD | Potential interaction with metabolic pathways |

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against cholinesterases. In vitro studies have demonstrated that derivatives similar to this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's .

Table 2: Enzyme Inhibition Data

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound C | 4.6 | BChE |

| Compound D | 5.3 | AChE |

| This compound | TBD | TBD |

Case Studies

Several studies have highlighted the biological potential of thiophene derivatives:

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various thiophene derivatives against Staphylococcus aureus and Candida albicans. The results indicated that compounds with structural similarities to this compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL, demonstrating significant antibacterial properties .

- Cholinesterase Inhibition : Research on thiophene hybrids has shown that certain compounds possess IC50 values comparable to established drugs like galantamine for inhibiting cholinesterases. This suggests that this compound may also serve as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases .

特性

IUPAC Name |

ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3S2/c1-2-15-11(13)12(14,9-5-3-7-16-9)10-6-4-8-17-10/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTVHSCRWQCIOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CS1)(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508122 | |

| Record name | Ethyl hydroxydi(thiophen-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28569-88-2 | |

| Record name | Ethyl hydroxydi(thiophen-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。